5-Acetylthiophene-2-carbaldehyde
Overview
Description
5-Acetylthiophene-2-carbaldehyde is an organic compound with the molecular formula C₇H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
The primary targets of 5-Acetylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been the subject of extensive research due to its potential biological activity . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a mixture of phosphorus oxychloride and dimethylformamide. This reaction introduces an aldehyde group at the 2-position of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-Acetylthiophene-2-carboxylic acid.
Reduction: 5-Acetylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Acetylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of materials such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the acetyl group at the 5-position, resulting in different reactivity and applications.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of an acetyl group, leading to variations in chemical behavior.
2-Acetylthiophene: The acetyl group is at the 2-position instead of the 5-position, affecting its chemical properties.
Uniqueness: 5-Acetylthiophene-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-acetylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGDPVVLVWQENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383343 | |
Record name | 5-acetylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-29-1 | |
Record name | 5-acetylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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